An In-depth Technical Guide to 6-Nonenal: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 6-Nonenal: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nonenal is an unsaturated aldehyde that exists as two geometric isomers, (Z)-6-nonenal and (E)-6-nonenal. It is a significant contributor to the aroma of various fruits and vegetables and is also implicated in certain biological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biosynthesis, and known biological activities of 6-Nonenal. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of key pathways to facilitate a deeper understanding for research and development applications.
Chemical Structure and Identification
6-Nonenal is a nine-carbon aliphatic aldehyde with a double bond at the sixth carbon position. The geometry of this double bond gives rise to two stereoisomers: cis (Z) and trans (E).
IUPAC Nomenclature and Structural Identifiers
The chemical identity of 6-Nonenal and its isomers is defined by the following standard identifiers:
| Identifier | (Z)-6-Nonenal | (E)-6-Nonenal |
| IUPAC Name | (6Z)-Non-6-enal[1][2] | (6E)-Non-6-enal[1] |
| CAS Number | 2277-19-2[1][2] | 2277-20-5[1] |
| Chemical Formula | C₉H₁₆O[1][2] | C₉H₁₆O[1] |
| SMILES String | CCC/C=C\CCCCC=O | C/C=C/CCCCC=O |
| InChI Key | RTNPCOBSXBGDMO-ARJAWSKDSA-N[2] | RTNPCOBSXBGDMO-ONEGZZNKSA-N |
Physicochemical Properties
The physical and chemical properties of 6-Nonenal are crucial for its handling, application, and analysis. The data presented below is for the more commonly occurring (Z)-isomer, unless otherwise specified.
| Property | Value | Reference |
| Molecular Weight | 140.22 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Green, melon-like, cucumber | |
| Boiling Point | 62-63 °C at 2 mmHg | [1] |
| Density | 0.841 g/cm³ at 25 °C | [1] |
| Solubility in Water | 0.63 g/L | [1] |
| Flash Point | 113 °C | [1] |
Synthesis of 6-Nonenal
Several synthetic routes have been established for the preparation of 6-Nonenal. The choice of method often depends on the desired isomeric purity and the scale of the synthesis.
Synthesis of (Z)-6-Nonenal via Catalytic Hydrogenation
A common method for the stereoselective synthesis of (Z)-6-nonenal involves the partial hydrogenation of an alkyne precursor.
Step 1: Protection of 6-Nonyn-1-ol
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To a solution of 6-nonyn-1-ol (1 equivalent) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetrahydropyranyl (THP) protected alkyne.
Step 2: Partial Hydrogenation
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Dissolve the THP-protected 6-nonyn-1-ol (1 equivalent) in a suitable solvent such as ethanol or hexane.
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Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 5% by weight).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
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Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC-MS or TLC to ensure the reaction stops at the alkene stage without over-reduction to the alkane.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Step 3: Oxidation to the Aldehyde
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Dissolve the resulting (Z)-6-nonen-1-ol THP ether in a 3:1:1 mixture of acetic acid, water, and tetrahydrofuran (THF).
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Stir the mixture at 40-50 °C for 4-6 hours to remove the THP protecting group.
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Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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To a solution of the deprotected (Z)-6-nonen-1-ol (1 equivalent) in anhydrous DCM at -78 °C (dry ice/acetone bath), add Dess-Martin periodinane (1.2 equivalents) in one portion.
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Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir vigorously until the layers become clear. Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (Z)-6-nonenal.
Biosynthesis of (Z)-6-Nonenal
In nature, (Z)-6-nonenal is produced in plants through the lipoxygenase (LOX) pathway. This pathway is initiated in response to tissue damage and is responsible for the characteristic "green" and "fruity" aromas of many plants.
The biosynthesis begins with γ-linolenic acid, a polyunsaturated fatty acid.[1] The enzyme lipoxygenase incorporates molecular oxygen to form a hydroperoxide intermediate.[1] Subsequently, the enzyme hydroperoxide lyase cleaves this intermediate to yield (Z)-6-nonenal and 12-oxo-(Z)-9-dodecenoic acid.[1]
Experimental Protocol: In Vitro Biosynthesis and Analysis
This protocol outlines a method to demonstrate the biosynthesis of 6-nonenal from γ-linolenic acid using a crude plant extract.
Materials:
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Plant tissue (e.g., cucumber, melon)
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Phosphate buffer (pH 6.5)
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γ-linolenic acid solution
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Liquid nitrogen
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Mortar and pestle
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Centrifuge
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Gas chromatograph-mass spectrometer (GC-MS)
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Solid-phase microextraction (SPME) fibers
Procedure:
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Enzyme Extraction:
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Homogenize fresh plant tissue in liquid nitrogen using a pre-chilled mortar and pestle.
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Suspend the resulting powder in cold phosphate buffer.
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Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C.
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Collect the supernatant, which contains the crude enzyme extract including lipoxygenase and hydroperoxide lyase.
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Enzymatic Reaction:
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In a sealed vial, combine the crude enzyme extract with a solution of γ-linolenic acid.
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Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes) with gentle agitation.
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Volatile Collection and Analysis:
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Expose an SPME fiber to the headspace of the reaction vial to adsorb the volatile compounds produced.
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Inject the SPME fiber into a GC-MS system for analysis.
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Identify (Z)-6-nonenal based on its retention time and mass spectrum, comparing it to an authentic standard.
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Biological Activities and Significance
The primary known biological role of 6-nonenal is as a flavor and aroma compound. The (Z)-isomer is a key component of the characteristic scent of muskmelons, while the (E)-isomer has been identified as an off-flavor in some dairy products.
While specific signaling pathways involving 6-nonenal are not well-documented in the scientific literature, its status as a lipid peroxidation product suggests potential roles in cellular signaling, similar to other reactive aldehydes. Further research is needed to elucidate any specific receptor interactions or downstream signaling cascades that may be modulated by 6-nonenal.
Conclusion
6-Nonenal, particularly the (Z)-isomer, is a chemically and biologically significant aldehyde. Its synthesis and biosynthesis are well-understood, and its role as a key aroma compound is established. The detailed protocols provided in this guide offer a practical resource for researchers working on the synthesis, analysis, and biological investigation of this molecule. Future research into the potential signaling roles of 6-nonenal could open new avenues for its application in drug development and other biomedical fields.
